N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by an ethylthio group at position 6, a propylamino group at position 4, and a 3,4-difluorobenzamide substituent linked via an ethyl chain to the pyrimidine core. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory activity, particularly in targeting enzymes like Mer tyrosine kinase (MerTK) or Aurora kinases . The ethylthio and propylamino groups enhance lipophilicity and binding affinity, while the 3,4-difluorobenzamide moiety may influence selectivity and metabolic stability .
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-3-7-22-16-13-11-24-27(17(13)26-19(25-16)29-4-2)9-8-23-18(28)12-5-6-14(20)15(21)10-12/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,23,28)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXJVSJILANQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a complex compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in oncology and virology.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Ethylthio group
- Propylamino moiety
- Difluorobenzamide framework
The molecular formula is with a molecular weight of approximately 420.5 g/mol .
Biological Activity Overview
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, particularly in cancer treatment. The following sections summarize key findings regarding the biological activity of this compound.
Antitumor Activity
- Inhibition of Cancer Cell Lines :
- A study demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives showed high inhibitory activity against various tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For instance, one derivative exhibited an IC50 value of 2.24 µM against A549 cells, significantly lower than doxorubicin's IC50 of 9.20 µM .
- Table 1 summarizes the IC50 values for different cell lines:
- Mechanism of Action :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
-
Study on Dual Inhibition :
A recent study identified compounds that act as dual inhibitors of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. These compounds demonstrated significant potential in inhibiting tumor growth and inducing apoptosis in MCF-7 models . -
Molecular Docking Studies :
Molecular docking studies have been employed to explore the binding mechanisms of these compounds to their protein targets, providing insights into their efficacy and selectivity as therapeutic agents .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C19H22F2N6OS
- Molecular Weight : 420.5 g/mol
- CAS Number : 946364-74-5
The compound's structure is significant for its potential interactions with biological targets, which can be explored in various therapeutic contexts.
Medicinal Chemistry
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit a range of biological activities. These include:
- Anticancer Properties : Compounds similar to N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.
- Antiviral Activity : Some pyrazolo[3,4-d]pyrimidines have demonstrated activity against viral infections by interfering with viral replication mechanisms.
Mechanistic Insights
Understanding the interaction of this compound with biological systems is crucial. Studies suggest that it may interact with specific protein targets involved in disease pathways. For example:
- Protein Kinases : The compound could serve as an inhibitor of certain kinases implicated in cancer progression.
- Receptor Modulation : Its potential as a modulator of G-protein coupled receptors (GPCRs) may open avenues for treating various conditions including metabolic disorders and neurological diseases.
Anticancer Research
A notable study investigated the effects of a structurally similar pyrazolo[3,4-d]pyrimidine on breast cancer cells. The findings indicated that the compound induced apoptosis and inhibited cell proliferation through the downregulation of anti-apoptotic proteins.
Neuroprotective Effects
Research exploring neuroprotection has highlighted the role of pyrazolo[3,4-d]pyrimidines in mitigating neuroinflammation. A case study demonstrated that a related compound reduced oxidative stress markers in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:
Sulfur-Containing Analogues
- Example 41 (Patent): 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Substituents: Methylthio at position 3, fluorophenyl-chromenone side chain. The chromenone moiety introduces π-π stacking interactions absent in the target compound .
Compound 2u (Chemical Science) :
2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole
Amino-Substituted Analogues
- Compound 15 (UNC1062 Study): N-Methyl-4-(6-(propylamino)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide Substituents: Tetrahydro-2H-pyran-4-ylmethyl group and benzenesulfonamide. Key difference: The sulfonamide group enhances hydrogen-bonding capacity, while the tetrahydro-2H-pyran substituent improves metabolic stability over the ethyl-linked benzamide in the target compound .
- Example 53 (Patent): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Substituents: Fluorochromenone-ethyl and isopropylbenzamide.
Aromatic Substituent Variations
- Compound 2v (Chemical Science): N-(2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-((3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide Substituents: Biotin-like thienoimidazolyl-pentanamide and benzoxazole-thio group. Key difference: The biotin mimic enhances avidity for streptavidin-based assays, a functionalization absent in the target compound .
Research Findings and Implications
- Synthetic Feasibility : Compounds with simpler substituents (e.g., methylthio in Example 41 ) show lower yields (~22%) compared to hydrophilic derivatives like 2u (71% yield) .
- Biological Activity: Sulfonamide derivatives (e.g., Compound 15 ) exhibit enhanced kinase selectivity due to hydrogen-bonding interactions, while chromenone-containing analogues (Example 53 ) demonstrate improved cytotoxicity in cancer models.
- Metabolic Stability : The ethylthio group in the target compound may confer longer half-life than methylthio analogues but requires further pharmacokinetic validation.
Q & A
Basic Research: How can synthesis protocols for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization typically involves iterative adjustments to reaction conditions. Key steps include:
- Temperature control : Pyrazolo[3,4-d]pyrimidine core formation often requires precise heating (e.g., 80–100°C in ethanol) to prevent side reactions like premature cyclization or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes unwanted byproducts during acylation .
- Catalyst use : Triethylamine or DMAP improves coupling efficiency during amide bond formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (acetonitrile/water) isolates high-purity product .
Basic Research: What characterization techniques are critical for structural confirmation?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., distinguishing ethylthio vs. propylamino groups) and confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core .
- Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities (e.g., des-ethyl byproducts) .
- HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) assesses purity (>95% required for biological assays) .
Advanced Research: How can molecular docking and in vitro assays elucidate the compound’s mechanism of action?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes (e.g., DHFR) based on structural analogs showing inhibition .
- Docking protocols : Use AutoDock Vina with flexible ligand settings to model interactions between the pyrazolo[3,4-d]pyrimidine core and ATP-binding pockets. Focus on hydrogen bonding (e.g., 3,4-difluorobenzamide with kinase hinge regions) and hydrophobic contacts (ethylthio group with allosteric pockets) .
- In vitro validation : Conduct kinase inhibition assays (e.g., ADP-Glo™) at varying ATP concentrations to determine IC50 values. Compare with control inhibitors (e.g., staurosporine) to assess selectivity .
Advanced Research: How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or structural variability:
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.8), which alter inhibitor binding .
- Structural analogs : Compare inhibition profiles of derivatives (e.g., replacing ethylthio with methylsulfonyl) to identify critical pharmacophores .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to validate docking predictions and identify binding mode variations .
Basic Research: What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- Byproducts :
- Des-ethyl impurities : Formed during thioether linkage synthesis. Mitigate via excess ethyl iodide and inert atmosphere (N2/Ar) .
- Oxidation products : Ethylthio → sulfoxide derivatives. Avoid by adding antioxidants (e.g., BHT) and avoiding prolonged storage in DMSO .
- Detection : LC-MS with electrospray ionization identifies oxidation/byproduct masses. Use preparative TLC for small-scale isolation and characterization .
Advanced Research: What strategies enhance selectivity for target enzymes over off-target kinases?
Methodological Answer:
- Substituent engineering : Introduce bulky groups (e.g., 3,4-difluorobenzamide) to exploit size differences in active sites. For example, trifluoromethyl groups reduce off-target binding to CYP450 isoforms .
- Prodrug approaches : Mask the propylamino group with enzymatically cleavable protectors (e.g., acetyl) to limit non-specific interactions .
- Kinome-wide profiling : Use panels like KinomeScan to identify off-target hits and refine SAR .
Methodological Guidance: How to assess binding affinity using surface plasmon resonance (SPR)?
Methodological Answer:
- Sensor chip preparation : Immobilize target protein (e.g., kinase) on a CM5 chip via amine coupling. Optimize density (100–200 RU) to avoid mass transfer limitations .
- Binding kinetics : Inject compound at varying concentrations (0.1–100 µM) in HBS-EP buffer (pH 7.4). Fit data to a 1:1 Langmuir model to calculate kon, koff, and KD .
- Controls : Include reference inhibitors (e.g., ATP-competitive) to validate chip activity and subtract nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
